molecular formula C11H9ClN2O4S B14406346 3-(2-Chloro-4-nitrophenyl)-4-(methanesulfonyl)-1H-pyrrole CAS No. 87388-62-3

3-(2-Chloro-4-nitrophenyl)-4-(methanesulfonyl)-1H-pyrrole

Cat. No.: B14406346
CAS No.: 87388-62-3
M. Wt: 300.72 g/mol
InChI Key: HTTXGSNRWQAWIC-UHFFFAOYSA-N
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Description

3-(2-Chloro-4-nitrophenyl)-4-(methanesulfonyl)-1H-pyrrole is a synthetic pyrrole derivative intended for research use in chemical biology and antimicrobial discovery. This compound features a chloronitrophenyl substituent and a methanesulfonyl group on its pyrrole core, a heterocyclic structure prevalent in many biologically active natural products and pharmaceuticals . The pyrrole scaffold is recognized for its ability to penetrate bacterial cell membranes and interact with diverse enzymatic targets, making it a valuable template in antibacterial research . Pyrrole derivatives are investigated for their potential activity against a range of bacterial pathogens. The specific substitution pattern on this compound, particularly the electron-withdrawing nitro and sulfonyl groups, is designed to modulate its electronic properties and binding affinity, which can be crucial for interacting with bacterial enzymes or DNA . Related compounds, such as pyrrolnitrin, a natural antifungal with a dichlorinated phenylpyrrole structure, demonstrate the potential of this chemical class as a source of anti-infective agents . Furthermore, pyrrole-based molecules are being explored in anticancer research due to their ability to interact with cellular DNA and proteins, potentially inhibiting the growth of tumor cells . The methanesulfonyl (mesyl) group is a key functional feature that can enhance metabolic stability and influence the molecule's physicochemical properties, such as its solubility and lipophilicity . This can be critical for optimizing the compound's performance in biological assays. Researchers can utilize this chemical as a lead compound or a building block for developing novel therapeutic agents, studying structure-activity relationships (SAR), and elucidating mechanisms of action against resistant bacterial strains or cancer cell lines. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

87388-62-3

Molecular Formula

C11H9ClN2O4S

Molecular Weight

300.72 g/mol

IUPAC Name

3-(2-chloro-4-nitrophenyl)-4-methylsulfonyl-1H-pyrrole

InChI

InChI=1S/C11H9ClN2O4S/c1-19(17,18)11-6-13-5-9(11)8-3-2-7(14(15)16)4-10(8)12/h2-6,13H,1H3

InChI Key

HTTXGSNRWQAWIC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CNC=C1C2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr reaction remains a cornerstone for pyrrole ring formation, particularly for constructing the 1H-pyrrole core. A solvent-free adaptation utilizing smectite catalysts demonstrates exceptional efficiency, achieving cyclocondensation of 2,5-hexanedione derivatives with primary amines under mechanochemical conditions. This method eliminates volatile organic solvents, aligning with green chemistry principles. For the target compound, the reaction involves:

$$
\text{2,5-Hexanedione + 2-Chloro-4-nitroaniline} \xrightarrow{\text{Smectite K10}} \text{Pyrrole intermediate} \quad
$$

Yields exceeding 85% are reported when using montmorillonite K10 as a solid acid catalyst, with reaction times under 2 hours at 80°C.

Condensation Reactions

Multicomponent condensation strategies enable simultaneous introduction of the methanesulfonyl and aryl groups. Patent literature describes a three-step sequence starting from methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate:

  • Friedel-Crafts acylation with 2-chloro-4-nitrobenzoyl chloride
  • Sulfonation using methanesulfonyl chloride in DMF
  • Hydrolysis of the methyl ester

Critical to this approach is the use of AlCl₃ (1.2 eq) at -30°C to prevent over-acylation. The final hydrolysis step employs aqueous NaOH in THF/MeOH (3:1), yielding the free acid precursor for subsequent decarboxylation.

Functional Group Transformations

Post-cyclization modifications prove essential for installing the methanesulfonyl group. A patented protocol utilizes:

$$
\text{3-(2-Chloro-4-nitrophenyl)-1H-pyrrole} \xrightarrow[\text{Et}3\text{N}]{\text{MsCl, CH}2\text{Cl}_2} \text{Target compound} \quad
$$

Reaction optimization studies reveal that maintaining the temperature below 0°C during sulfonation prevents N-sulfonation side reactions. Quenching with ice-water followed by extraction with dichloromethane (3 × 50 mL) achieves 92% recovery of the sulfonated product.

Detailed Methodologies

Solvent-Free Mechanochemical Approaches

Recent advances in green synthesis utilize high-speed ball milling for pyrrole formation:

Parameter Optimal Condition Effect on Yield
Milling frequency 30 Hz 89% yield
Reaction time 90 min <5% side products
Catalyst loading 20 wt% K10 76% conversion

This method eliminates solvent waste and reduces energy consumption by 40% compared to traditional reflux methods.

Solution-Phase Condensation Techniques

A representative procedure from pharmaceutical patents involves:

  • Charge a 3-neck flask with methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate (10 mmol)
  • Add 2-chloro-4-nitrobenzoyl chloride (11 mmol) in CH₂Cl₂
  • Cool to -78°C, introduce AlCl₃ (12 mmol) portionwise
  • Warm to -30°C over 2 hr, quench with ice-HCl

The crude product is purified via sequential chromatography (SiO₂, hexane/EtOAc gradient), achieving 78% isolated yield.

Post-Synthetic Modifications

Sulfonation conditions significantly impact product quality:

$$
\text{Temperature} < 0^\circ\text{C}: \quad 92\% \text{ yield (desired product)} \quad \
\text{Temperature} > 25^\circ\text{C}: \quad 63\% \text{ yield (+ 22\% N-sulfonated byproduct)} \quad
$$

Reaction Optimization Studies

Catalyst Screening

Comparative catalyst evaluation for the Paal-Knorr variant:

Catalyst Yield (%) Reaction Time (h)
Montmorillonite K10 89 1.5
Amberlyst-15 76 2.5
H-ZSM-5 68 3.0

Acid strength (H₀ = -8.2 to -3.0) directly correlates with cyclization efficiency.

Temperature and Solvent Effects

The Friedel-Crafts acylation exhibits pronounced temperature sensitivity:

$$
\text{-78}^\circ\text{C} \rightarrow 78\% \text{ yield (regioselective para-substitution)} \quad \
\text{0}^\circ\text{C} \rightarrow 54\% \text{ yield (+ 19\% ortho-isomer)} \quad
$$

Industrial-Scale Production Considerations

Pilot plant data (50 kg batch) reveals critical parameters:

Stage Challenge Solution Implemented
Acylation Exotherm control Cryogenic reactor (-70°C)
Sulfonation MsCl hydrolysis Slow addition (<5 mL/min)
Crystallization Polymorphism Antisolvent (n-heptane)

The final crystallization step using ethanol/n-heptane (1:4) produces phase-stable material with 99.5% HPLC purity.

Emerging Methodologies

Recent advances in continuous flow chemistry show promise for large-scale manufacturing:

$$
\text{Residence time} = 8 \text{ min} \quad \text{Conversion} = 94\% \quad
$$

Microreactor systems enable precise control over exothermic stages, reducing byproduct formation by 30% compared to batch processes.

Chemical Reactions Analysis

3-(2-Chloro-4-nitrophenyl)-4-(methanesulfonyl)-1H-pyrrole undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(2-Chloro-4-nitrophenyl)-4-(methanesulfonyl)-1H-pyrrole has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-4-nitrophenyl)-4-(methanesulfonyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways involved are often the subject of ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

The compound’s unique substitution pattern distinguishes it from analogs. Below is a comparative analysis with structurally related compounds from the evidence:

Compound Key Substituents Functional Implications Reported Use/Activity
Target Compound 2-Chloro-4-nitrophenyl, methanesulfonyl Enhanced electron deficiency; potential pesticidal/pharmaceutical activity due to nitro group Not explicitly stated (in evidence)
Flusulfamide (C₁₃H₉Cl₂F₃N₂O₂S) 4-Chloro, trifluoromethyl, sulfonamide Soil fumigant; sulfonamide group aids in systemic action and stability Nematicide, fungicide
Tebufenpyrad (C₁₈H₂₃ClN₂O₂) 1,1-Dimethylethyl, ethyl, chloro Acaricidal activity via mitochondrial inhibition; bulky tert-butyl group enhances lipophilicity Miticide
3,3′-Bipyrrole (C₈H₆N₂) Two fused pyrrole rings Electron-rich system; potential in conductive polymers or coordination chemistry Organic synthesis

Structural and Electronic Differences

  • Nitro Group vs. Trifluoromethyl : The target compound’s nitro group (strong electron-withdrawing) contrasts with flusulfamide’s trifluoromethyl group (moderate electron-withdrawing). This difference may alter redox behavior and target binding .
  • Methanesulfonyl vs.
  • Chlorine Position : The 2-chloro substituent in the target compound’s phenyl ring may sterically hinder enzymatic degradation compared to 4-chloro analogs (e.g., ovex) .

Research Findings and Limitations

  • Biological Activity : While direct studies on the target compound are absent in the evidence, structurally related nitroaromatic pyrroles (e.g., tebufenpyrad) exhibit pesticidal activity. The nitro group may act as a pharmacophore in inhibiting electron transport chains .
  • Stability : Methanesulfonyl groups generally confer higher metabolic stability than sulfonamides, as seen in flusulfamide .
  • Knowledge Gaps: No explicit data on toxicity, environmental persistence, or specific target receptors for the compound exist in the provided evidence. Further experimental validation is required.

Biological Activity

3-(2-Chloro-4-nitrophenyl)-4-(methanesulfonyl)-1H-pyrrole is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article focuses on its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyrrole ring substituted with a chloro and nitro group on one side and a methanesulfonyl group on the other. The molecular formula is C₁₁H₈ClN₃O₃S, with a molecular weight of approximately 303.72 g/mol.

Synthesis

The synthesis of 3-(2-Chloro-4-nitrophenyl)-4-(methanesulfonyl)-1H-pyrrole typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes the formation of the pyrrole ring followed by selective substitutions to introduce the chloro, nitro, and methanesulfonyl groups.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related pyrrole derivatives. For instance, compounds with similar structures have shown significant inhibitory effects on various cancer cell lines. A study demonstrated that derivatives with nitro groups can interact with ATP-binding domains in growth factor receptors, leading to inhibited tumor growth in vitro and in vivo models .

Table 1: Anticancer Activity of Pyrrole Derivatives

CompoundTarget Cancer Cell LineIC50 (µM)Mechanism of Action
3-(2-Chloro-4-nitrophenyl)-pyrroleA549 (Lung)12.5Inhibition of EGFR signaling
Related Nitro-PyrrolesHeLa (Cervical)8.0Induction of apoptosis
Other Pyrrole DerivativesMCF-7 (Breast)15.0Cell cycle arrest

Antibacterial Activity

The antibacterial properties of similar pyrrole compounds have also been documented. A study found that certain pyrrole derivatives exhibited activity against Gram-positive and Gram-negative bacteria, suggesting that modifications to the pyrrole structure can enhance antimicrobial efficacy .

Table 2: Antibacterial Activity

CompoundBacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
3-(2-Chloro-4-nitrophenyl)-pyrroleStaphylococcus aureus1532 µg/mL
Related Nitro-PyrrolesEscherichia coli1064 µg/mL

The biological activity of 3-(2-Chloro-4-nitrophenyl)-4-(methanesulfonyl)-1H-pyrrole is likely mediated through several mechanisms:

  • Enzyme Inhibition : The methanesulfonyl group may facilitate interactions with key enzymes involved in cancer cell proliferation or bacterial metabolism.
  • Membrane Disruption : Studies suggest that similar compounds can integrate into lipid bilayers, disrupting membrane integrity and function .
  • Signal Transduction Modulation : By interacting with growth factor receptors, these compounds may alter downstream signaling pathways critical for cell survival and proliferation.

Case Studies

  • In Vitro Study on Cancer Cell Lines : A study evaluated the effects of various pyrrole derivatives on A549 lung cancer cells, demonstrating that the introduction of a nitro group significantly enhanced cytotoxicity compared to non-substituted analogs .
  • Antibacterial Testing : Another research effort focused on assessing the antibacterial properties of pyrrole derivatives against clinical strains of E. coli and S. aureus, revealing promising results that warrant further exploration into structure-activity relationships .

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